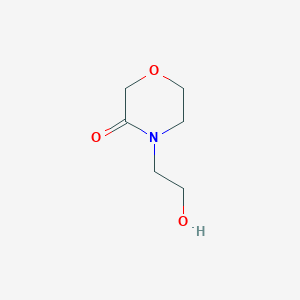

4-(2-Hydroxyethyl)morpholin-3-one

Description

Significance of Morpholine (B109124) and Morpholinone Frameworks in Organic Synthesis

The morpholine ring, a saturated heterocycle with the formula O(CH2CH2)2NH, is a privileged scaffold in organic synthesis and medicinal chemistry. researchgate.netnih.gov Its unique structure, containing both an ether and a secondary amine function, provides a combination of desirable physicochemical properties. wikipedia.orgbiosynce.com The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less basic than similar secondary amines like piperidine. wikipedia.orgchemeurope.com This modulation of basicity, along with its polarity and capacity for hydrogen bonding, makes the morpholine moiety a valuable component in drug design. biosynce.comnih.gov It can enhance properties such as solubility, bioavailability, and the pharmacokinetic profile of a molecule. researchgate.netbiosynce.com

In organic synthesis, morpholine is widely used as a building block for more complex molecules. wikipedia.org It is a key component in the preparation of the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.orgchemeurope.com Furthermore, morpholine is commonly used to generate enamines, which are versatile intermediates in carbon-carbon bond-forming reactions, such as the Stork enamine alkylation. fiveable.me

The morpholinone framework, a derivative of morpholine featuring a carbonyl group, is also of significant interest. These structures are found in a variety of pharmacologically active compounds. The introduction of the carbonyl group creates a lactam (a cyclic amide), which can influence the molecule's conformation and interactions with biological targets. For instance, 4-(4-aminophenyl)morpholin-3-one (B139978) is a key intermediate in the synthesis of Rivaroxaban, an anticoagulant medication. google.comtdcommons.org The synthesis and modification of the morpholinone ring are therefore important areas of research in the development of new therapeutic agents.

Overview of N-Substituted Cyclic Amides in Chemical Research

N-substituted cyclic amides, also known as N-substituted lactams, are a class of compounds that feature a nitrogen atom within a ring structure, bonded to a carbonyl group and another substituent. The compound 4-(2-Hydroxyethyl)morpholin-3-one falls into this category. The amide functional group is one of the most fundamental linkages in organic and biological chemistry, forming the backbone of proteins. researchgate.netpulsus.com

In chemical research, N-substituted amides are significant for several reasons. The substituent on the nitrogen atom can profoundly influence the chemical and physical properties of the molecule, including its reactivity, solubility, and steric profile. fiveable.me By varying the N-substituent, chemists can fine-tune these properties for specific applications, such as in the synthesis of pharmaceuticals, agrochemicals, and natural products. fiveable.me

These compounds serve as important intermediates in organic synthesis. fiveable.me The amide bond, while generally stable, can undergo specific chemical transformations. For example, amides can be reduced to form amines using reagents like lithium aluminum hydride. libretexts.org The ability to introduce new functional groups through reactions at the N-substituent or the cyclic amide itself makes these compounds versatile building blocks for constructing more complex molecular architectures. fiveable.me The diverse biological activities exhibited by molecules containing N-substituted amide moieties, including their use as anesthetics and analgesics, underscores their importance in medicinal chemistry. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-3-1-7-2-4-10-5-6(7)9/h8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQNYAFMZKEJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571007 | |

| Record name | 4-(2-Hydroxyethyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41036-01-5 | |

| Record name | 4-(2-Hydroxyethyl)-3-morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41036-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Hydroxyethyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Hydroxyethyl Morpholin 3 One and Its Analogues

Strategies for Constructing the Morpholin-3-one (B89469) Ring System

The formation of the morpholin-3-one scaffold is a critical step in the synthesis of 4-(2-hydroxyethyl)morpholin-3-one and its derivatives. Chemists have developed several approaches to construct this heterocyclic ring, primarily categorized as intermolecular cyclizations, ring-expansion reactions, and multicomponent reactions. thieme-connect.comresearchgate.net

Intermolecular Cyclization Approaches

Intermolecular cyclization is a classical and widely employed strategy for synthesizing the morpholin-3-one ring. thieme-connect.com This approach typically involves the reaction between two different molecules that contain the necessary functional groups to form the heterocyclic ring. A common method is the reaction of a 2-aminoethanol derivative with an ester of 2-chloroacetic acid. thieme-connect.com This one-pot reaction is usually conducted by heating the reactants in the presence of a base. thieme-connect.com

Another variation of this approach involves the reaction of an N-substituted 2-aminoethanol with chloroacetyl chloride. thieme-connect.com This method is particularly useful for synthesizing N-substituted morpholin-3-ones, which are valuable intermediates in the preparation of various biologically active compounds. thieme-connect.com

A specific example of this is the synthesis of the parent morpholin-3-one, which can be achieved by reacting 2-aminoethanol with ethyl 2-chloroacetate. thieme-connect.com This parent compound can then be further functionalized at the nitrogen atom. The synthesis of N-benzyl-2-methylmorpholin-3-one illustrates the logical approach to creating 2,4-disubstituted morpholin-3-ones, where an N-substituted ethanolamine (B43304) reacts with an acid chloride bearing an α-bromo substituent, leading to subsequent cyclization. thieme-connect.com

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Aminoethanols | Esters of 2-chloroacetic acid | Heating, Base | Morpholin-3-ones |

| N-Substituted 2-aminoethanol | Chloroacetyl chloride | - | N-Substituted morpholin-3-one |

| 2-Aminoethanol | Ethyl 2-chloroacetate | Various | Parent morpholin-3-one |

| N-Substituted ethanolamine | Acid chloride with α-bromo substituent | Two-step reaction | 2,4-Disubstituted morpholin-3-ones |

Ring-Expansion Reactions in Morpholinone Synthesis

Ring-expansion reactions offer an alternative pathway to the morpholin-3-one core, starting from smaller heterocyclic substrates. thieme-connect.comresearchgate.net This strategy can be advantageous for creating specific substitution patterns on the morpholinone ring. While less common than cyclization methods, ring-expansion can be a powerful tool in certain synthetic contexts. For instance, the rearrangement of smaller rings can lead to the desired six-membered morpholinone structure. organic-chemistry.orgyoutube.com

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) have emerged as an efficient and atom-economical approach for the synthesis of complex molecules, including morpholin-3-ones. thieme-connect.comresearchgate.netresearchgate.net MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial reactants. acs.org

One notable example is the Ugi five-center three-component reaction (U-5C-3CR), which has been utilized to synthesize 3-substituted morpholin-2-one-5-carboxamide derivatives using a glycolaldehyde (B1209225) dimer, various α-amino acids, and isocyanides. acs.org While this example leads to a morpholin-2-one, similar principles can be applied to target the morpholin-3-one scaffold. The development of MCRs for morpholinone synthesis allows for the rapid generation of diverse libraries of compounds for biological screening. researchgate.net

Introduction of the 2-Hydroxyethyl Moiety at the N-4 Position

The presence of the 2-hydroxyethyl group at the N-4 position is a defining feature of this compound. This functional group can be introduced either by direct functionalization of a pre-formed morpholin-3-one ring or by using a starting material that already contains this moiety.

N-Functionalization Strategies in Cyclic Amides

The nitrogen atom of a cyclic amide, such as morpholin-3-one, can be functionalized through various N-alkylation techniques. thieme-connect.com This post-cyclization modification allows for the introduction of the 2-hydroxyethyl group onto the parent morpholin-3-one ring. The reactivity of the amide nitrogen can be influenced by the presence of activating groups. For instance, N-acyl or N-sulfonyl groups can alter the geometry and electronic properties of the amide bond, potentially facilitating functionalization. nih.gov

General strategies for the functionalization of cyclic amines often involve electrochemical methods, such as the Shono-type oxidation, which typically targets the α-position to the nitrogen. thieme-connect.de However, selective functionalization at the nitrogen atom itself is a common and crucial transformation in organic synthesis. acs.org

Derivatization from β-Amino Alcohols

An alternative and more direct route to this compound involves starting with a β-amino alcohol that already contains the desired N-substituent. In this case, diethanolamine (B148213) (2,2'-iminodiethanol) serves as the ideal precursor. chemicalbook.comresearchgate.net

A well-documented synthesis involves the reaction of diethanolamine with methyl chloroacetate (B1199739) in the presence of a strong base like potassium tert-butoxide in toluene. chemicalbook.com The reaction is heated, and after workup and distillation, this compound is obtained in high purity. chemicalbook.com This method directly incorporates the 2-hydroxyethyl group from the starting material, streamlining the synthetic process.

β-Amino alcohols are versatile building blocks in organic synthesis and are themselves accessible through various methods, including the ring-opening of epoxides with amines. nih.govorganic-chemistry.orgrroij.com The availability and diverse reactivity of β-amino alcohols make them valuable starting points for the synthesis of a wide range of heterocyclic compounds, including substituted morpholines. organic-chemistry.orgresearchgate.net

| Precursor | Reagent | Conditions | Product | Yield |

| Diethanolamine | Methyl chloroacetate | Potassium tert-butoxide, Toluene, 75°C | This compound | 80% chemicalbook.com |

Patent Literature for this compound Synthetic Routes

The synthesis of this compound and its derivatives is extensively documented in patent literature, often in the context of preparing more complex pharmaceutical agents. A common strategy involves the reaction of diethanolamine with a suitable C2-electrophile.

One patented method describes the production of this compound by reacting diethanolamine with methyl chloroacetate in the presence of potassium tert-butoxide in toluene. chemicalbook.com The reaction proceeds at an elevated temperature, and after workup, the desired product is obtained as an oil, which can be further purified by distillation. chemicalbook.com The initial reaction involves the formation of a potassium alkoxide from diethanolamine, which then undergoes nucleophilic substitution with methyl chloroacetate, followed by intramolecular cyclization to yield the morpholin-3-one ring.

Another patented process details a one-pot reaction starting from diethanolamine to produce an oxazolidinyl-morpholine derivative, where this compound is a key intermediate. chemicalbook.com This process also utilizes potassium tert-butoxide and methyl chloroacetate, followed by a reduction step. chemicalbook.com

The following table summarizes a patented synthetic route for this compound:

Patented Synthesis of this compound| Step | Reactants | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Diethanolamine, Methyl chloroacetate | Potassium tert-butoxide, Toluene, 75°C, 2 hours | This compound | 98% (crude), 80% (distilled) |

Data sourced from ChemicalBook. chemicalbook.com

Furthermore, the synthesis of analogues, such as 4-(4-aminophenyl)morpholin-3-one (B139978), a key intermediate for the anticoagulant drug Rivaroxaban, has been the subject of numerous patents. google.comepo.orggoogle.comjustia.comgoogleapis.comtdcommons.org These patents often describe the reduction of the corresponding nitro-substituted precursor, 4-(4-nitrophenyl)morpholin-3-one. google.comepo.org For instance, a process for this reduction involves catalytic hydrogenation using palladium on carbon in an aqueous medium, which is presented as a cost-effective and environmentally friendly method. google.com Another patent describes the use of aqueous acetic acid as a solvent for the hydrogenation. epo.org

Green Chemistry Considerations in Morpholinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of morpholinones to reduce environmental impact and improve safety and efficiency. Traditional methods for morpholine (B109124) synthesis can be wasteful and involve multiple steps, often generating significant waste and utilizing hazardous reagents. chemrxiv.org

A notable advancement in the green synthesis of morpholines involves the use of ethylene (B1197577) sulfate (B86663) as a reagent for the selective monoalkylation of 1,2-amino alcohols. organic-chemistry.orgnih.govchemrxiv.org This method offers a one or two-step, redox-neutral protocol that employs inexpensive and readily available reagents. organic-chemistry.orgnih.govchemrxiv.org Key advantages of this approach include:

Atom Economy: The reaction is highly selective, minimizing the formation of bis-alkylation byproducts and reducing waste. organic-chemistry.org

Reduced Hazard: It eliminates the need for toxic reagents like chloroacetyl chloride and strong reducing agents such as boron or aluminum hydrides, which are common in traditional morpholinone synthesis. chemrxiv.org

Greener Solvents: The process can be conducted in more environmentally friendly solvents. organic-chemistry.org

Scalability: The method has been successfully demonstrated on a large scale. chemrxiv.orgnih.govchemrxiv.org

Another green approach focuses on the functionalization of pre-formed morpholin-2-ones. A study has detailed a regioselective cross-dehydrogenative C-N coupling of morpholin-2-ones with cyclic imides. mdpi.com This method is advantageous as it uses an earth-abundant copper(I) chloride catalyst and molecular oxygen as the sole oxidant, operating under mild conditions to afford high yields of the coupled products. mdpi.com

The development of catalytic asymmetric methods for synthesizing substituted morpholines and morpholin-2-ones also aligns with green chemistry principles by providing efficient access to chiral molecules. nih.govnih.gov For example, a one-pot catalytic approach has been developed for the asymmetric synthesis of 3-aryl morpholin-2-ones. nih.gov

The following table provides a comparison of traditional versus greener synthetic approaches for morpholinones:

Comparison of Synthetic Methodologies for Morpholinones| Feature | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Reagents | Chloroacetyl chloride, strong hydrides (e.g., LiAlH4, NaBH4) | Ethylene sulfate, earth-abundant metal catalysts (e.g., CuCl) |

| Oxidants | Stoichiometric and often toxic oxidants | Molecular oxygen |

| Byproducts | Significant waste generation | Minimized byproduct formation |

| Number of Steps | Often multi-step processes | One or two-step protocols |

| Safety | Use of hazardous and flammable reagents | Milder reaction conditions, less hazardous materials |

This table is a synthesis of information from multiple sources. chemrxiv.orgorganic-chemistry.orgnih.govchemrxiv.orgmdpi.com

Chemical Reactivity and Functional Group Transformations of 4 2 Hydroxyethyl Morpholin 3 One

Reactions at the Cyclic Amide Moiety

The cyclic amide (or lactam) structure within 4-(2-Hydroxyethyl)morpholin-3-one is a key site for chemical transformations. Its reactivity is influenced by the electron-donating character of the nitrogen atom, which can modulate the electrophilicity of the carbonyl carbon. allstudiesjournal.com

Nucleophilic Reactivity of the Carbonyl Group

The carbonyl carbon of the morpholin-3-one (B89469) ring is an electrophilic center, susceptible to attack by various nucleophiles. masterorganicchemistry.com This reactivity is a cornerstone of carbonyl chemistry, leading to the formation of a tetrahedral intermediate by changing the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.comlibretexts.org The general order of reactivity for carbonyl compounds towards nucleophiles is acyl halides > anhydrides > aldehydes > ketones > esters ≈ carboxylic acids > amides. allstudiesjournal.comstudentski.net The lower reactivity of amides, including cyclic amides like this compound, is attributed to the resonance stabilization provided by the nitrogen lone pair, which delocalizes into the carbonyl group, reducing the partial positive charge on the carbonyl carbon. allstudiesjournal.comstackexchange.com

Despite this reduced reactivity compared to ketones or esters, the carbonyl group can still undergo nucleophilic addition, particularly with strong nucleophiles such as organometallic reagents. The reaction outcome is highly dependent on the stability of the resulting tetrahedral intermediate and the reaction conditions.

Amide Reduction Pathways to Cyclic Amines

The amide functionality of this compound can be reduced to the corresponding cyclic amine, 4-(2-hydroxyethyl)morpholine. nih.govsigmaaldrich.com This transformation is a synthetically useful method for accessing substituted morpholine (B109124) structures, which are prevalent in medicinal chemistry. acs.org

A common and effective method for this reduction involves the use of strong reducing agents. For instance, Vitride®, a solution of sodium bis(2-methoxyethoxy)aluminum hydride in toluene, has been successfully employed for this conversion. In one documented procedure, this compound was treated with a Vitride® solution at room temperature to yield the desired 4-(2-hydroxyethyl)morpholine. chemicalbook.com Other powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also typically capable of reducing amides to amines. youtube.com Milder reagents such as sodium borohydride (B1222165) are generally not reactive enough to reduce amides. youtube.com

Table 1: Reduction of this compound

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Vitride® (70% in toluene) | 4-(2-hydroxyethyl)morpholine | chemicalbook.com |

Hydrolytic Stability and Ring-Opening Potential

The stability of the amide bond towards hydrolysis is a critical aspect of its chemistry. Generally, amides are relatively stable to hydrolysis and require forcing conditions, such as strong acid or base and heat, to undergo cleavage. nih.gov This stability is due to the aforementioned resonance stabilization. stackexchange.com Under such conditions, the hydrolysis of this compound would lead to the ring-opening of the morpholinone structure, yielding the corresponding amino acid derivative.

The susceptibility of the amide bond to cleavage can be significantly increased if the amide bond is "twisted," meaning distorted from its preferred planar geometry. nih.gov In such cases, the resonance stabilization is diminished, making the carbonyl carbon more electrophilic and prone to nucleophilic attack, including hydrolysis. While this compound itself is not described as a highly twisted amide, this principle is important in the broader context of lactam chemistry.

Transformations Involving the Hydroxyl Group

The primary hydroxyl group on the N-ethyl substituent offers a secondary site for a variety of functional group transformations, independent of the cyclic amide moiety.

Esterification Reactions

The terminal hydroxyl group of this compound can be readily converted into an ester. This transformation can be achieved through various standard esterification protocols. Common methods include reaction with:

Acyl halides (e.g., acyl chlorides): In the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

Acid anhydrides: Often catalyzed by an acid or a base.

Carboxylic acids: Under acidic conditions (Fischer-Speier esterification) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in Steglich esterification. youtube.com

These reactions would produce a range of ester derivatives, allowing for the introduction of diverse functionalities onto the molecule.

Etherification Reactions

The hydroxyl group can also be transformed into an ether. The Williamson ether synthesis is a classic and versatile method for this purpose. This reaction involves two main steps:

Deprotonation: The alcohol is first treated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to form the corresponding alkoxide.

Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking an alkyl halide (or other substrate with a good leaving group) in an Sₙ2 reaction to form the ether linkage.

This method allows for the synthesis of a wide array of ethers from this compound, further expanding its synthetic utility. For example, reacting the sodium alkoxide of this compound with an alkyl bromide would yield the corresponding alkyl ether.

Derivatization Strategies and Analogue Synthesis

The scaffold of this compound presents multiple reactive sites that allow for extensive chemical modification. These sites—primarily the terminal hydroxyl group of the side chain, the nitrogen atom, and the carbon atoms of the morpholinone ring—serve as handles for derivatization. Such modifications are pivotal in medicinal chemistry for tuning the molecule's physicochemical properties, exploring structure-activity relationships (SAR), and developing novel analogues with tailored biological functions.

Modification of the Hydroxyethyl (B10761427) Side Chain

The primary alcohol of the N-hydroxyethyl side chain is a versatile functional group for a variety of chemical transformations. Its reactivity allows for the introduction of diverse functionalities, which can significantly alter the molecule's polarity, size, and potential for hydrogen bonding.

Standard reactions for primary alcohols, such as esterification and etherification, can be readily applied. Esterification, for instance, can convert the hydroxyl group into an ester linkage, a common strategy for creating prodrugs. An example of this strategy is seen with the closely related compound N-(2-hydroxyethyl)morpholine, which is used to prepare ester prodrugs of the non-steroidal anti-inflammatory drug naproxen. mallakchemicals.com This approach enhances the parent drug's properties, and similar modifications of this compound could be employed to link it to other active molecules or to improve its pharmacokinetic profile.

Further modifications can include the conversion of the hydroxyl group to an ether, an amine, or a halogen, opening pathways to a wide array of derivatives with distinct chemical characteristics.

Table 1: Potential Modifications of the Hydroxyethyl Side Chain

| Reaction Type | Reagent/Condition | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Esterification | Carboxylic acid (e.g., R-COOH) + Acid catalyst or Acyl chloride (e.g., R-COCl) | Ester (-O-CO-R) | Prodrug synthesis, linking to other moieties |

| Etherification | Alkyl halide (e.g., R-X) + Base | Ether (-O-R) | Modulating lipophilicity and solubility |

| Oxidation | Mild oxidizing agent (e.g., PCC) | Aldehyde (-CHO) | Intermediate for further synthesis |

| Oxidation | Strong oxidizing agent (e.g., KMnO4) | Carboxylic acid (-COOH) | Introduction of an acidic center, linker for conjugation |

| Halogenation | Thionyl chloride (SOCl₂) or PBr₃ | Alkyl halide (-Cl, -Br) | Intermediate for nucleophilic substitution |

| Tosylation | Tosyl chloride (TsCl) + Base | Tosylate (-OTs) | Creation of a good leaving group for substitution |

Introduction of Substituents on the Morpholinone Ring

The morpholinone ring itself offers several positions for substitution, allowing for the generation of a diverse library of analogues. Key sites for modification include the ring nitrogen (N-4) and the carbon atom adjacent to the carbonyl group (C-2).

Substitution at the N-4 Position: While the parent compound is N-substituted with a hydroxyethyl group, this substituent can be replaced entirely to introduce other functionalities. The most significant example of this is the synthesis of 4-(4-aminophenyl)morpholin-3-one (B139978) , a key intermediate in the production of the blockbuster anticoagulant drug, Rivaroxaban. google.comvandvpharma.comresearchgate.net Several synthetic routes to this intermediate exist, demonstrating the feasibility of N-4 substitution. One method involves the reaction of morpholin-3-one with 4-fluoronitrobenzene, followed by reduction of the nitro group. google.com An alternative industrial process involves the nitration of 4-phenylmorpholin-3-one, which itself is prepared from N-(2-hydroxyethyl)aniline and chloroacetyl chloride. google.com These syntheses underscore that the N-4 position is a critical point for introducing complex aryl substituents, which are often essential for biological activity.

Substitution at the C-2 Position: The carbon atom at the C-2 position, being alpha to the amide carbonyl, is activated and can be functionalized following deprotonation. Research has shown that N-protected morpholin-3-ones can be effectively alkylated at the C-2 position. acs.org Using a strong base like lithium diisopropylamide (LDA) to form an enolate, subsequent reaction with an electrophile, such as benzyl (B1604629) bromide, introduces a substituent at this position with good yield and diastereospecificity. acs.org The stereochemical outcome of the reaction is influenced by the existing substituent at the C-5 position, with the electrophile preferentially approaching from the face opposite to the existing side chain. acs.org This methodology provides a route to novel methylene (B1212753) ether dipeptide isosteres, highlighting the synthetic utility of C-2 functionalization. acs.org

Table 2: Examples of Substitutions on the Morpholinone Ring

| Position | Reaction Type | Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| N-4 | Nucleophilic Aromatic Substitution | Morpholin-3-one, 4-Fluoronitrobenzene, NaH | 4-(4-Nitrophenyl)morpholin-3-one | google.com |

| N-4 | Cyclization / Nitration | N-(2-Hydroxyethyl)aniline, Chloroacetyl chloride, then HNO₃/H₂SO₄ | 4-(4-Nitrophenyl)morpholin-3-one | google.com |

| C-2 | Alkylation | N-PMB-5-sec-butylmorpholin-3-one, LDA, Benzyl bromide | 2-Benzyl-5-sec-butyl-4-(4-methoxybenzyl)-3-morpholinone | acs.org |

Formation of Complex Hybrid Molecules

A powerful strategy in modern drug discovery is the creation of hybrid molecules, which are single chemical entities composed of two or more distinct pharmacophores covalently linked together. vandvpharma.com This approach aims to combine the therapeutic advantages of the individual components, potentially leading to compounds with improved efficacy, dual-action mechanisms, or better resistance profiles.

The morpholin-3-one scaffold is a well-established component in the design of such complex molecules. Its chemical stability and synthetic accessibility make it an ideal anchor or building block. vandvpharma.com The premier example is Rivaroxaban , an oral, direct factor Xa inhibitor. justia.com In Rivaroxaban, the 4-(4-aminophenyl)morpholin-3-one unit serves as a central structural core. researchgate.netjustia.com The amino group on the phenyl ring is used as a handle to construct an oxazolidinone ring, which is a known pharmacophore in antibacterial agents (like linezolid) and is crucial for binding to the S1 pocket of factor Xa. This entire assembly is then linked via an amide bond to a 5-chlorothiophene-2-carboxamide (B31849) moiety, which occupies the S4 pocket of the enzyme.

The synthesis of Rivaroxaban showcases the role of the morpholinone derivative as a key intermediate that enables the precise spatial arrangement of other critical pharmacophoric elements, leading to a highly potent and selective final drug molecule. justia.com

Table 3: Components of the Rivaroxaban Hybrid Molecule

| Component | Chemical Moiety | Role in Hybrid Molecule |

|---|---|---|

| Core Scaffold | 4-(Aryl)morpholin-3-one | Provides the foundational structure and anchors other pharmacophores. |

| Second Pharmacophore | Oxazolidinone Ring | Essential for binding to the target enzyme (Factor Xa). justia.com |

| Linker/Additional Moiety | 5-Chlorothiophene-2-carboxamide | Provides additional binding interactions and contributes to selectivity and potency. justia.com |

Advanced Spectroscopic and Structural Elucidation of 4 2 Hydroxyethyl Morpholin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with advanced 2D techniques, a complete picture of the proton and carbon framework can be assembled.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of 4-(2-Hydroxyethyl)morpholin-3-one is expected to display distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of each signal is influenced by the local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Based on the structure, which includes a morpholin-3-one (B89469) core and an N-hydroxyethyl substituent, five unique proton environments are anticipated. The methylene (B1212753) protons of the morpholine (B109124) ring adjacent to the ether oxygen (H-5) and the nitrogen atom (H-6) are diastereotopic and would likely appear as complex multiplets. However, for simplicity, they are often observed as triplets due to coupling with adjacent methylene protons. The protons on the carbon adjacent to the carbonyl group (H-2) are expected to appear as a singlet as they lack adjacent protons. The two methylene groups on the hydroxyethyl (B10761427) side chain (H-1' and H-2') would appear as triplets, coupling with each other. The hydroxyl proton (-OH) typically appears as a broad singlet, the position of which can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~4.1-4.3 | Singlet (s) | 2H |

| H-5 | ~3.8-4.0 | Triplet (t) | 2H |

| H-6 | ~3.4-3.6 | Triplet (t) | 2H |

| H-1' (N-CH₂) | ~3.5-3.7 | Triplet (t) | 2H |

| H-2' (CH₂-OH) | ~3.7-3.9 | Triplet (t) | 2H |

| -OH | Variable (e.g., 2.0-4.0) | Broad Singlet (br s) | 1H |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions. oregonstate.eduorgchemboulder.com

Carbon (¹³C) NMR Investigations

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, with each unique carbon atom giving rise to a single peak. The chemical shift is highly dependent on the hybridization and electronic environment of the carbon atom. For this compound, six distinct carbon signals are expected.

The carbonyl carbon (C-3) of the amide functional group is the most deshielded, appearing furthest downfield. The carbons bonded to electronegative oxygen (C-2, C-5, C-2') and nitrogen (C-6, C-1') atoms also exhibit significant downfield shifts. oregonstate.edulibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (C=O) | ~168-172 |

| C-2 (O-CH₂) | ~68-72 |

| C-5 (O-CH₂) | ~65-69 |

| C-2' (CH₂-OH) | ~59-63 |

| C-1' (N-CH₂) | ~50-54 |

| C-6 (N-CH₂) | ~45-49 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. oregonstate.eduillinois.edu

Advanced 2D NMR Techniques (e.g., HETCOR)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. Heteronuclear Correlation (HETCOR) spectroscopy, or its more modern and sensitive counterparts like Heteronuclear Single Quantum Coherence (HSQC), maps correlations between directly bonded protons and carbons. nih.gov

In an HSQC spectrum of this compound, cross-peaks would confirm the following connectivities:

The proton signal predicted for H-2 would correlate with the carbon signal for C-2.

The proton multiplet for H-5 would correlate with the carbon signal for C-5.

The proton multiplet for H-6 would correlate with the carbon signal for C-6.

The proton triplet for H-1' would correlate with the carbon signal for C-1'.

The proton triplet for H-2' would correlate with the carbon signal for C-2'.

This technique removes ambiguity in assignments made from 1D spectra alone and confirms the integrity of the carbon framework. mdpi.com Further experiments like Heteronuclear Multiple Bond Correlation (HMBC) could establish longer-range (2-3 bond) C-H correlations, further solidifying the structural assignment.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman) corresponding to molecular vibrations. These two techniques are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice-versa. edinst.comkurouskilab.com

The IR spectrum of this compound would be dominated by several key absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the alcohol hydroxyl group, with broadening due to hydrogen bonding.

C-H Stretch: Multiple sharp peaks between 3000 and 2850 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the methylene groups.

C=O Stretch: A very strong and sharp absorption band, characteristic of the amide carbonyl group, is expected in the range of 1680-1640 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-O Stretch: Strong bands corresponding to the ether C-O-C stretching and the alcohol C-O stretching vibrations would appear in the fingerprint region, typically between 1250 and 1050 cm⁻¹.

Raman spectroscopy would also detect these vibrations but is particularly sensitive to the more symmetric, less polar bonds. americanpharmaceuticalreview.com Therefore, the C-C and C-H vibrations of the heterocyclic ring and alkyl chain would be expected to produce strong Raman signals. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Signal |

| O-H (Alcohol) | Stretch | 3500-3200 (Broad, Strong) | Weak |

| C-H (Aliphatic) | Stretch | 3000-2850 (Medium-Strong) | Strong |

| C=O (Amide) | Stretch | 1680-1640 (Very Strong) | Medium |

| C-O (Ether/Alcohol) | Stretch | 1250-1050 (Strong) | Medium-Weak |

| C-N (Amine) | Stretch | 1250-1020 (Medium) | Medium-Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. chemguide.co.uk The molecular formula of this compound is C₆H₁₁NO₃, corresponding to a monoisotopic mass of 145.0739 Da.

In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as a protonated molecular ion [M+H]⁺ at an m/z of approximately 146.081. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. slideshare.net

Table 4: Predicted Mass Spectrometry Adducts

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 146.08118 |

| [M+Na]⁺ | 168.06312 |

| [M+K]⁺ | 184.03706 |

| [M+NH₄]⁺ | 163.10772 |

Source: Predicted data from public chemical databases.

Under higher energy conditions (e.g., electron ionization or collision-induced dissociation), the molecular ion will fragment in a predictable manner. libretexts.org Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and morpholine derivatives, leading to the loss of the hydroxyethyl group or ring opening. libretexts.org

Loss of water: Dehydration from the hydroxyethyl side chain (loss of 18 Da).

Cleavage adjacent to the carbonyl group: Fragmentation of the amide bond or adjacent C-C and C-O bonds.

Analysis of the masses of these fragment ions allows for the reconstruction of the molecular structure, confirming the presence of the morpholin-3-one core and the hydroxyethyl substituent.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid crystalline state. Although specific crystal structure data for this compound is not widely published, predictions can be made based on known structures of related morpholine derivatives. mdpi.comcambridge.org

It is highly probable that the six-membered morpholine ring adopts a stable chair conformation. nih.govresearchgate.net In this conformation, substituents on the ring atoms can occupy either axial or equatorial positions. The N-hydroxyethyl substituent would be expected to orient itself to minimize steric hindrance.

A crucial feature in the crystal lattice would be intermolecular hydrogen bonding. The hydroxyl group (-OH) on the side chain is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) and the ether oxygen are potential hydrogen bond acceptors. These interactions would play a key role in dictating the packing of the molecules in the crystal, forming extended networks and influencing the material's bulk properties. researchgate.net The precise bond lengths, bond angles, and torsion angles determined by a crystallographic study would provide the ultimate confirmation of the molecule's solid-state structure.

Computational and Theoretical Chemistry Studies of 4 2 Hydroxyethyl Morpholin 3 One

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like 4-(2-hydroxyethyl)morpholin-3-one. These predictions are crucial for interpreting experimental spectra and confirming the molecular structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with a DFT functional such as B3LYP. researchgate.net The calculated chemical shifts are then correlated with experimental data, providing a detailed assignment of the resonance signals to specific atoms in the molecule. For this compound, the predicted chemical shifts would highlight the electronic environment of the protons and carbons in the morpholine (B109124) ring, the lactam functionality, and the hydroxyethyl (B10761427) side chain.

Below are tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational models and data from analogous structures.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H (on -OH) | 4.5 - 5.5 | t |

| H (on -CH₂-OH) | 3.6 - 3.8 | q |

| H (on -N-CH₂-) | 3.4 - 3.6 | t |

| H (on -O-CH₂- in ring) | 3.8 - 4.0 | t |

| H (on -CH₂-C=O in ring) | 3.2 - 3.4 | t |

| H (on -N-CH₂- in ring) | 3.5 - 3.7 | t |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (lactam) | 168 - 172 |

| -CH₂-OH | 58 - 62 |

| -N-CH₂- | 48 - 52 |

| -O-CH₂- (ring) | 65 - 69 |

| -CH₂-C=O (ring) | 40 - 44 |

| -N-CH₂- (ring) | 45 - 49 |

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. The calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. These predictions are invaluable for assigning the bands observed in experimental IR and Raman spectra. Key predicted vibrational frequencies would include the C=O stretching of the lactam, the O-H stretching of the alcohol, and various C-N, C-O, and C-C stretching and bending modes within the morpholine ring and its substituent. nih.gov

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (alcohol) | 3400 - 3500 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (lactam) | 1650 - 1680 |

| C-N stretch | 1200 - 1350 |

| C-O stretch (ether) | 1050 - 1150 |

| C-O stretch (alcohol) | 1000 - 1100 |

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. beilstein-journals.orgresearchgate.net For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. The predicted spectrum would likely show absorptions in the ultraviolet region, corresponding to n → π* and π → π* transitions associated with the lactam chromophore. The solvent environment can also be modeled to predict solvatochromic shifts. nih.gov

Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λmax (nm) |

| n → π | 210 - 230 |

| π → π | 190 - 210 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, key transition states and intermediates can be identified, providing a detailed understanding of the reaction pathway. For this compound, computational studies could elucidate the mechanisms of its formation, such as the intramolecular cyclization of a suitable precursor, or its reactivity, for instance, in hydrolysis or other transformations of the lactam ring.

One relevant area of investigation would be the mechanism of the formation of the morpholin-3-one (B89469) ring. This could involve the intramolecular cyclization of an N-(2-hydroxyethyl) substituted amino acid derivative. Computational modeling could explore different reaction pathways, catalysts, and the role of solvent to determine the most favorable conditions for the synthesis of this heterocyclic compound. For example, studies on similar lactam formations have shown the importance of proton transfer steps and the influence of catalysts in lowering the activation barriers.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map is colored to represent different regions of electrostatic potential, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential). researchgate.net

For this compound, the MEP surface would show a region of high negative potential (red) around the carbonyl oxygen of the lactam group, indicating its susceptibility to electrophilic attack. The hydroxyl group's oxygen would also exhibit a negative potential. Conversely, the hydrogen atom of the hydroxyl group and the protons on the carbons adjacent to the nitrogen and oxygen atoms would show positive potential (blue), making them potential sites for nucleophilic interaction. researchgate.net The MEP analysis thus provides a qualitative prediction of the molecule's reactive sites and its intermolecular interaction patterns. rsc.org

Research Applications of 4 2 Hydroxyethyl Morpholin 3 One and Its Derivatives in Chemical Sciences

Role as Versatile Building Blocks in Organic Synthesis

4-(2-Hydroxyethyl)morpholin-3-one and its related morpholin-3-one (B89469) core structure are recognized as valuable building blocks in organic synthesis. Their utility stems from the inherent reactivity of the heterocyclic ring and the presence of functional groups that can be readily manipulated. The synthesis of the parent compound, this compound, can be achieved from diethanolamine (B148213) and methyl chloroacetate (B1199739) in the presence of a base like potassium tert-butoxide. This straightforward accessibility makes it an attractive starting material for more complex chemical architectures.

Precursors for Complex Heterocyclic Systems

The morpholin-3-one scaffold is a foundational unit for constructing more elaborate heterocyclic systems. Organic chemists have developed numerous strategies to build upon this core. For instance, catalytic enantioselective methods, such as those using chiral phosphoric acids, can produce C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. This reaction proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift, demonstrating a sophisticated method for creating chiral morpholinone derivatives.

Other synthetic strategies include:

Organocatalytic Asymmetric [3+3]-Cycloaddition: This method uses in situ generated azaoxyallyl cations to react with γ-hydroxy-α,β-unsaturated ketones, providing functionalized morpholin-3-ones with high enantioselectivity.

Redox Cyclization: Amides and sulfonamides can undergo redox cyclization with nitrous oxide to directly form heterocyclic systems, a method that offers a pathway to novel morpholinone analogs. libretexts.org

Systematic Chemical Diversity (SCD): This approach has been used to generate collections of methyl-substituted morpholine (B109124) acetic acid esters, starting from simple amino acids and amino alcohols, showcasing the scaffold's utility in creating diverse molecular libraries for screening. nih.gov

These methods highlight the role of the morpholin-3-one core as a precursor, enabling the synthesis of a wide array of complex, polyfunctionalized heterocyclic compounds with potential applications in various fields of chemical science. libretexts.orgnih.gov

Intermediates in Pharmaceutical Scaffold Construction

One of the most significant applications of the morpholin-3-one scaffold is its role as a key intermediate in the synthesis of pharmaceuticals. The structural features of the morpholine ring are known to contribute to favorable pharmacokinetic properties in drug candidates.

A prime example is the anticoagulant drug Rivaroxaban. A crucial intermediate in the industrial-scale synthesis of Rivaroxaban is 4-(4-aminophenyl)morpholin-3-one (B139978). This intermediate is typically prepared from 4-(4-nitrophenyl)morpholin-3-one via the reduction of the nitro group. uni.lu The synthesis of 4-(4-nitrophenyl)morpholin-3-one itself can be accomplished through various routes, underscoring the industrial importance of the morpholin-3-one core. uni.luresearchgate.net The morpholin-3-one moiety in Rivaroxaban is essential for its biological activity as a direct Factor Xa inhibitor.

The use of morpholin-3-one derivatives extends to other areas of medicinal chemistry as well. Researchers have designed and synthesized novel semicarbazides, thiosemicarbazides, and hydrazones based on the structure of 4-(morpholino-4-yl)-3-nitrobenzohydrazide to explore new antimicrobial agents. researchgate.net This demonstrates the scaffold's utility in constructing novel molecular frameworks aimed at addressing challenges like antimicrobial resistance.

Applications in Catalyst Design and Ligand Synthesis

While this compound itself is not widely documented as a catalyst or ligand, its structural components—specifically the N-(2-hydroxyethyl) group—are well-represented in coordination chemistry. The combination of a tertiary amine and a hydroxyl group allows for chelation with metal centers, making such scaffolds valuable in the design of novel ligands and catalysts.

The N-(2-hydroxyethyl) moiety can act as a bidentate ligand, coordinating to a metal through both the nitrogen and the oxygen atoms. This principle is seen in related chemical structures:

N,N-Bis(2-hydroxyethyl)amines: These compounds serve as effective ligands for a variety of metal ions, including zinc, cadmium, and palladium. mdpi.comacs.org For example, N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine acts as a tridentate ligand for Zn(II) through its two nitrogen atoms and one hydroxyl oxygen atom. mdpi.com

N-Heterocyclic Carbene (NHC) Ligands: Researchers have synthesized silver and gold complexes bearing NHC ligands functionalized with a 2-hydroxyethyl group. semanticscholar.org These complexes have shown catalytic activity in organic reactions, where the hydroxyethyl (B10761427) arm can influence the catalyst's stability and reactivity. semanticscholar.org

Iron Chelates for Redox Flow Batteries: In materials science, N,N,N′,N′-tetrakis(2-hydroxyethyl)-ethylenediamine (THEED) has been studied as a ligand that forms a stable hexa-coordinate structure with iron, demonstrating the strong chelating ability of multiple hydroxyethyl groups. chemicalbook.com

Based on these examples, this compound possesses the necessary functional groups to act as a potential ligand for various transition metals. The nitrogen of the morpholine ring and the oxygen of the hydroxyethyl side chain could form a stable five-membered chelate ring with a metal center. This potential suggests that its derivatives could find applications in homogeneous catalysis, for example, in coupling reactions or asymmetric synthesis, an area ripe for future exploration.

Development of Chemical Probes and Imaging Agents

The morpholin-3-one scaffold has proven to be an exceptional platform for the development of highly specific chemical probes and imaging agents, particularly for positron emission tomography (PET). PET is a non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo, and its utility is highly dependent on the quality of the radiolabeled tracer.

Monoacylglycerol Lipase (MAGL) PET Tracer Development

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the neurotransmitter 2-arachidonoylglycerol (2-AG). Dysregulation of MAGL is associated with various neurological disorders, making it an important therapeutic target. PET tracers that can accurately map the distribution and density of MAGL in the brain are invaluable for understanding these diseases and for developing new drugs.

Researchers have successfully developed novel MAGL PET tracers based on a morpholin-3-one scaffold. Through extensive screening and multi-parameter optimization of hundreds of compounds, a morpholine-3-one derivative was identified as a promising lead structure for a reversible MAGL inhibitor. Subsequent structural modifications led to the development of several carbon-11 (¹¹C) and fluorine-18 (¹⁸F) labeled PET tracers with improved properties.

For example, the tracer (R)-[¹¹C]YH168, a derivative of an earlier morpholin-3-one based compound, was developed to have increased in vivo stability while maintaining high binding affinity for MAGL. Dynamic PET imaging studies in mice and non-human primates confirmed its high specificity and selectivity for MAGL in the brain. It showed good brain permeability and a distribution pattern consistent with known MAGL expression levels. Such tracers are crucial tools for target engagement studies, helping to determine the optimal dosage of new MAGL-inhibiting drugs and accelerating their clinical development.

| Tracer | Isotope | Binding Type | Key Feature |

|---|---|---|---|

| Compound 2 (Lead Structure) | ¹¹C | Reversible | Identified from in silico screening; high selectivity and stability. |

| (R)-[¹¹C]YH132 | ¹¹C | Reversible | Showed in vivo specificity but had limited metabolic stability in the brain. |

| (R)-[¹¹C]YH168 | ¹¹C | Reversible | A toluene derivative of YH132 with improved in vivo stability and high specificity. |

| [¹⁸F]MAGL-1902 | ¹⁸F | Irreversible | Based on a fluoropyridyl scaffold, demonstrated good blood-brain barrier permeability. |

Prodrug Design Strategies Utilizing Cyclic Amide Cyclization

Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility or rapid metabolism. One sophisticated approach involves using intramolecular cyclization reactions to trigger the release of the active drug. The structure of this compound is ideally suited to serve as a carrier moiety in such a system.

This strategy often relies on a "trimethyl lock" or similar lactonization-based release mechanisms. In this approach, a drug with a suitable functional group (e.g., a carboxylic acid) is attached to the hydroxyl group of the this compound carrier via an ester linkage. This creates the prodrug. The release of the active drug is initiated by a specific trigger, often the enzymatic cleavage of another group on the carrier, which then allows for a rapid, intramolecular cyclization.

In the case of a this compound-based prodrug, the nucleophilic attack of the nitrogen atom of the morpholine ring onto the ester carbonyl group would lead to the formation of a bicyclic intermediate. This intramolecular cyclization would consequently cleave the ester bond, releasing the active drug. The rate of this cyclization can be finely tuned by modifying the structure of the carrier moiety.

The advantages of such a cyclization-activated prodrug strategy include:

Non-enzymatic Release: The final drug-releasing step is a chemical reaction (intramolecular cyclization), which is not dependent on specific enzyme levels that can vary between individuals. chemicalbook.com

Controlled Release: The rate of drug release can be controlled by the design of the linker and the cyclizing carrier molecule. acs.org

Improved Properties: The prodrug can be designed to have enhanced water solubility or lipophilicity compared to the parent drug, improving its absorption and distribution.

While specific examples utilizing this compound are not extensively documented, the chemical principles strongly support its potential in this advanced prodrug design strategy. The presence of both a cyclic amide and a modifiable hydroxyl group makes it a promising candidate for the development of next-generation cyclization-activated drug delivery systems. acs.orgchemicalbook.com

Concluding Remarks and Future Research Perspectives

Current Challenges in the Synthesis and Functionalization of N-Hydroxyethyl Morpholinones

The synthesis of 4-(2-hydroxyethyl)morpholin-3-one has been documented, with one method involving the reaction of diethanolamine (B148213) and methyl chloroacetate (B1199739) in the presence of potassium tert-butoxide. chemicalbook.com While this process can achieve a high yield, challenges remain, particularly in industrial-scale production and subsequent functionalization.

Key challenges in the synthesis and functionalization of this class of compounds include:

Reaction Conditions: Some synthetic routes for related morpholinones require harsh conditions, such as high temperatures or the use of hazardous reagents, which can be disadvantageous for large-scale, safe, and sustainable production. google.com

Purification: The polarity of the hydroxyl group can complicate purification, sometimes requiring techniques like high-vacuum distillation to obtain the pure compound. chemicalbook.com

By-product Formation: In cross-dehydrogenative coupling (CDC) reactions used to functionalize similar morpholinones, reactions may stall, and by-product formation can increase, especially at higher concentrations. mdpi.com

Overcoming these hurdles is critical for unlocking the full potential of these molecules.

Table 1: Summary of Synthetic and Functionalization Challenges

| Challenge | Description | Potential Mitigation Strategies |

|---|---|---|

| Chemoselectivity | Difficulty in selectively modifying one functional group (e.g., hydroxyl vs. lactam) in the presence of the other. | Use of orthogonal protecting groups; development of site-selective catalysts. |

| Harsh Conditions | Many synthetic protocols require high temperatures or hazardous reagents, limiting scalability and sustainability. | Exploration of milder, catalyzed reactions (e.g., photochemistry, enzymatic synthesis); use of greener solvents. |

| Purification | The compound's polarity and potential for side products can make isolation and purification difficult. | Advanced chromatographic techniques; crystallization-based purification. googleapis.com |

| Reaction Stalling | In certain functionalization reactions, conversions may plateau, leading to incomplete reactions and complex mixtures. mdpi.com | Optimization of catalyst loading, temperature, and reactant concentrations. mdpi.com |

Emerging Synthetic Strategies for N-Functionalized Lactams

The broader field of lactam chemistry is continually evolving, offering new pathways that could be applied to N-hydroxyethyl morpholinones. Traditional methods are being supplemented and, in some cases, replaced by more efficient, selective, and sustainable strategies.

Emerging synthetic approaches relevant to N-functionalized lactams include:

Catalytic Methods: Transition-metal catalysis and photocatalysis are becoming powerful tools for constructing and functionalizing lactam rings. researchgate.netacs.org These methods can offer higher selectivity and milder reaction conditions compared to classical approaches. For example, photoinduced, palladium-catalyzed enantioselective cascade reactions have been developed for accessing chiral γ-lactams. acs.org

Flow Chemistry: Performing reactions in continuous flow systems can improve safety, reaction control, and scalability, which is particularly relevant for overcoming challenges associated with hazardous intermediates in morpholinone synthesis. google.com

Enzymatic Synthesis: Biocatalysis, such as the use of lipases, offers a green alternative for polymerizing lactones initiated by N-hydroxyethyl functional groups, suggesting potential for enzymatic approaches in the synthesis of related small molecules under mild conditions. nih.govresearchgate.netrsc.org

Cross-Dehydrogenative Coupling (CDC): This strategy allows for the direct formation of C-N bonds by coupling morpholinones with other molecules (like cyclic imides) under oxidative conditions, avoiding pre-functionalized starting materials and improving atom economy. mdpi.com

These innovative strategies promise to streamline the synthesis of complex N-functionalized lactams, making a wider array of derivatives accessible for research. researchgate.netnih.gov

Potential for Novel Applications in Interdisciplinary Research

The unique structure of this compound makes it a promising candidate for diverse applications. The morpholine (B109124) core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. google.comtdcommons.org

Medicinal Chemistry: The morpholinone ring is a key component in pharmaceuticals like the anticoagulant Rivaroxaban. tdcommons.org The hydroxyethyl (B10761427) "handle" on this compound provides a convenient point for modification, allowing for the creation of libraries of new compounds for drug discovery. These derivatives could be explored for a range of therapeutic targets.

Materials Science: The hydroxyl group can act as an initiator for ring-opening polymerizations, enabling the synthesis of functional polymers. nih.gov For instance, N-hydroxyethyl acrylamide (B121943) has been used to initiate the polymerization of lactones to create nanoparticles. researchgate.netrsc.org Similarly, this compound could be used to create novel poly(aminoesters) or other biodegradable polymers with tailored properties. mdpi.com

Research Tools: The ability to easily attach this molecule to other chemical entities (e.g., fluorescent tags, affinity probes) via the hydroxyl group makes it a versatile tool for chemical biology and interdisciplinary research.

The interdisciplinary potential of this compound lies in its capacity to bridge the gap between small-molecule synthesis and polymer or materials science.

Advancements in Spectroscopic and Computational Characterization for Derivative Analysis

As more complex derivatives of this compound are synthesized, advanced analytical techniques become essential for their unambiguous characterization. A combination of modern spectroscopy and computational chemistry provides the necessary tools to confirm structures, understand properties, and predict reactivity. researchgate.netelsevierpure.com

Spectroscopic Techniques: While standard techniques like NMR and FT-IR are fundamental chemicalbook.comresearchgate.net, more advanced methods are crucial for complex derivatives. Two-dimensional NMR (e.g., COSY, HMBC) is vital for establishing connectivity in elaborately functionalized molecules. High-resolution mass spectrometry (HR-MS) provides precise molecular formulas, and X-ray crystallography can deliver definitive proof of molecular structure and stereochemistry. researchgate.netresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) has emerged as a powerful predictive tool. mdpi.com DFT calculations can be used to:

Predict and corroborate spectroscopic data (NMR, IR spectra). d-nb.info

Determine stable molecular geometries and conformations. mdpi.com

Analyze frontier molecular orbitals (HOMO-LUMO) to understand reactivity and electronic properties. mdpi.com

Investigate reaction mechanisms and transition states, aiding in the optimization of synthetic routes.

The synergy between these advanced analytical methods is indispensable for accelerating the design-synthesis-test cycle in the development of new functional molecules based on the N-hydroxyethyl morpholinone scaffold. elsevierpure.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Diethanolamine |

| Methyl chloroacetate |

| Potassium tert-butoxide |

| Rivaroxaban |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.